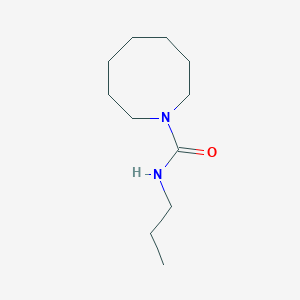
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine, also known as para-chloroamphetamine (PCA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent monoamine releaser that has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. PCA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
作用机制
PCA acts as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters in the brain. It does this by binding to the vesicular monoamine transporter (VMAT), which transports monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By binding to VMAT, PCA inhibits the reuptake of monoamine neurotransmitters into synaptic vesicles, leading to an increase in their release into the synaptic cleft.
Biochemical and Physiological Effects
PCA has a variety of biochemical and physiological effects, including increased release of serotonin, dopamine, and norepinephrine in the brain. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotyped behaviors in animals. PCA has also been shown to have anxiogenic and antidepressant effects.
实验室实验的优点和局限性
PCA has several advantages for use in lab experiments. It is a potent monoamine releaser, which allows researchers to study the effects of monoamine neurotransmitters on the brain. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of PCA in lab experiments. It has a short half-life in the body, which can make it difficult to study its long-term effects. It also has potential neurotoxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on PCA. One area of interest is the role of monoamine neurotransmitters in the development and treatment of psychiatric disorders. PCA has been shown to have anxiogenic and antidepressant effects, and further research could help to elucidate the role of these neurotransmitters in the pathogenesis of these disorders. Another area of interest is the development of new drugs that target monoamine neurotransmitters, based on the mechanism of action of PCA. Finally, further research could help to identify the potential risks and benefits of using PCA in clinical settings.
合成方法
PCA can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the reductive amination of 4-chloro-2-nitrophenylpropan-2-one, and the alkylation of indole with 4-chloro-2-nitrophenylpropan-2-amine. The Leuckart-Wallach reaction is the most common method used to synthesize PCA, and involves the reduction of 4-chloro-2-nitrophenylpropan-2-one with formic acid and ammonium formate.
科学研究应用
PCA has been used in scientific research to study the effects of monoamine neurotransmitters on the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, and has been used to study the role of these neurotransmitters in various physiological and pathological conditions. PCA has also been used to study the effects of monoamine neurotransmitters on behavior, cognition, and mood.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-indol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c18-15-6-4-13(5-7-15)8-10-19-12-14-2-1-3-17-16(14)9-11-20-17/h1-7,9,11,19-20H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOMZJRPULNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)

![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)



![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)




![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)

![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)